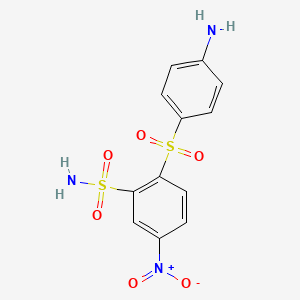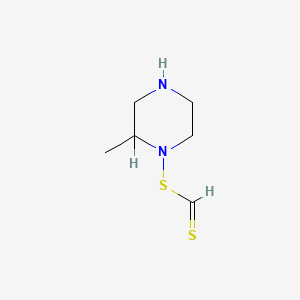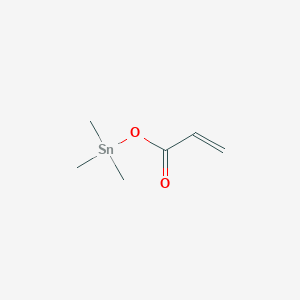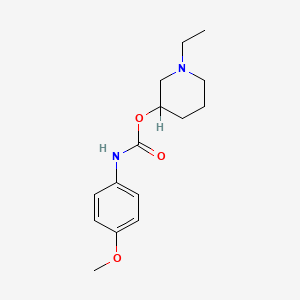
Condensamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Condensamine is a liquid, volatile alkaline amine that neutralizes acid contaminants in condensate and feed water systems, thereby preventing acid corrosion of system components. The most common cause of acid corrosion in these systems is the presence of dissolved carbon dioxide (CO₂) in the water, which evaporates and forms carbonic acid .
Preparation Methods
Condensamine is typically synthesized through a series of chemical reactions involving the condensation of amines with other reactive compounds. The preparation methods can vary, but they generally involve the following steps:
Condensation Reaction: Amines react with aldehydes or ketones to form imines or enamines.
Hydrogenation: The imines or enamines are then hydrogenated to form the desired amine compound.
Purification: The resulting product is purified through distillation or crystallization to obtain high-purity this compound.
Industrial production methods often involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Chemical Reactions Analysis
Condensamine undergoes several types of chemical reactions, including:
Neutralization: Reacts with acids to form salts and water.
Oxidation: Can be oxidized to form corresponding oxides or other oxidation products.
Substitution: Undergoes nucleophilic substitution reactions with halides or other electrophiles.
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate), and halides (e.g., methyl iodide). Major products formed from these reactions include salts, oxides, and substituted amines .
Scientific Research Applications
Condensamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Condensamine involves its ability to neutralize acidic contaminants in water systems. It reacts with carbonic acid (formed from dissolved CO₂) to form a neutral salt and water, thereby preventing acid corrosion. The molecular targets include the acidic components in the water, and the pathways involved are primarily neutralization reactions .
Comparison with Similar Compounds
Condensamine is unique compared to other similar compounds due to its high volatility and effectiveness in neutralizing acids in condensate systems. Similar compounds include:
Morpholine: Another volatile amine used in water treatment, but less effective in neutralizing acids.
Cyclohexylamine: Similar in function but has a lower boiling point and is less volatile.
Diethylaminoethanol: Used in similar applications but has different chemical properties and reactivity.
This compound stands out due to its higher volatility, making it more effective in reaching all parts of the condensate system and providing comprehensive protection against acid corrosion.
Properties
CAS No. |
36536-63-7 |
|---|---|
Molecular Formula |
C24H28N2O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[(12S,13R,14S,19R,21S)-11-acetyl-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate |
InChI |
InChI=1S/C24H28N2O5/c1-13(27)26-19-10-16(29-3)4-5-18(19)24-7-8-25-12-15-6-9-30-23(31-14(2)28)21(22(24)26)17(15)11-20(24)25/h4-6,10,17,20-23H,7-9,11-12H2,1-3H3/t17-,20-,21+,22-,23-,24?/m0/s1 |
InChI Key |
COYAPIDJCSAGJF-MRORPXPDSA-N |
Isomeric SMILES |
CC(=O)N1[C@H]2[C@H]3[C@H]4C[C@H]5C2(CCN5CC4=CCO[C@H]3OC(=O)C)C6=C1C=C(C=C6)OC |
Canonical SMILES |
CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3OC(=O)C)C6=C1C=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)


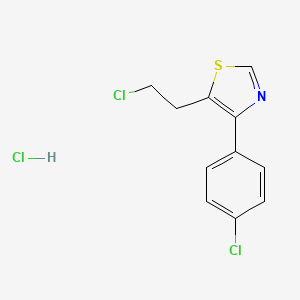
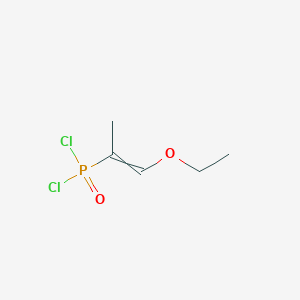
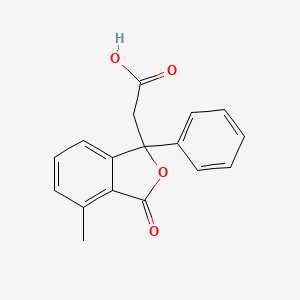
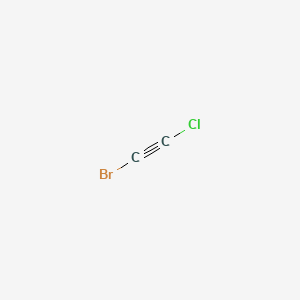
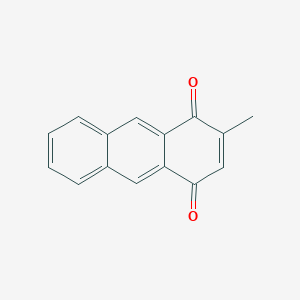
![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)
